1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride
Description
Properties
Molecular Formula |
C10H20Cl2N2O |
|---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-ylpyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H |
InChI Key |
CYNAVXALXLYLKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common synthetic route includes the reaction of 1-methylpyrrolidin-2-one with piperidine under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the piperidine ring can be targeted. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific pH levels. .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride (CAS 1955514-60-9)
- Key Difference: Lacks the methyl group at the pyrrolidinone nitrogen present in the target compound.
- The hydrochloride salt (vs. dihydrochloride) may result in lower solubility .
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-pyrido[1,2-a]pyrimidin-4-one Derivatives
- Key Difference: Incorporates a dimethylamino-methyl substituent on the piperidine ring and a pyrido-pyrimidinone core.
- The pyrimidinone core increases rigidity compared to the pyrrolidinone system in the target compound .
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride
- Key Difference: Features a pyridinylmethanone scaffold with a 3-chlorophenyl-ethyl side chain.
- Impact : The aromatic chlorophenyl group increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound’s simpler structure .
Dihydrochloride Salt Comparisons
Substituent Effects on Pharmacological Profiles
- Methyl Group (Target Compound): Increases metabolic stability by reducing oxidation at the pyrrolidinone nitrogen. May moderate lipophilicity (clogP ~1.5–2.0 estimated), balancing solubility and membrane permeability .
- Chlorophenyl Groups () : Significantly elevate clogP (>3.0), favoring hydrophobic target interactions but risking off-target effects .
Pharmacological Implications
- Neurological Targets : Piperidine derivatives often act as sigma-1 receptor modulators or acetylcholinesterase inhibitors. The dihydrochloride salt form supports oral bioavailability .
- Antimicrobial Potential: Triazolo-pyridinone derivatives () demonstrate antimicrobial activity; the target compound’s pyrrolidinone core may share similar mechanisms .
Biological Activity
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride, known by its CAS number 2694744-33-5, is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Formula and Weight:
- Formula: C10H20Cl2N2O
- Molecular Weight: 255.19 g/mol
Structural Characteristics:
- The compound features a pyrrolidine ring substituted with a piperidine moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H20Cl2N2O |
| Molecular Weight | 255.19 g/mol |
| CAS Number | 2694744-33-5 |
| Appearance | White powder |
This compound has been studied for various biological activities, including:
1. Anticancer Properties:
Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant apoptosis induction in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
2. Neuroprotective Effects:
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests a role in neuroprotection, particularly in Alzheimer's disease models. Studies have demonstrated that certain piperidine derivatives can enhance cognitive function by preventing the breakdown of acetylcholine, a critical neurotransmitter .
3. Antimicrobial Activity:
Emerging data suggest that pyrrolidine derivatives possess antibacterial properties. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .
Case Studies and Research Findings
-
Cytotoxicity Study:
A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that modifications at the piperidine nitrogen significantly influenced the cytotoxic activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like bleomycin . -
Neuroprotective Study:
In a comparative analysis of piperidine-based compounds for AChE inhibition, it was found that this compound exhibited promising inhibition rates, suggesting its viability as a therapeutic agent for neurodegenerative disorders . -
Antimicrobial Efficacy:
A series of studies highlighted the antimicrobial activity of pyrrole derivatives against various pathogens. The MIC values indicated significant antibacterial effects, supporting the exploration of these compounds as effective treatments for bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and subsequent hydrochlorination. Key steps include:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a precursor amine and ketone under acidic conditions.
- Step 2 : Introduction of the piperidinyl group via alkylation or reductive amination.
- Step 3 : Final dihydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water).
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; work in a fume hood if handling powdered forms. Immediate decontamination with water is recommended for spills .
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability studies suggest a shelf life of >12 months when stored properly .
Q. What analytical techniques are essential for characterizing its purity and structural integrity?
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. A retention time deviation <2% indicates high purity.
- Structural Confirmation :
- NMR : - and -NMR to verify proton environments and carbon骨架.
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] = calculated molecular weight – 2HCl + H).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of synthesis routes for this compound?
- Approach : Use quantum mechanical calculations (e.g., DFT) to predict transition states and reaction energetics. For example:
- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for cyclization and amination steps.
- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., acetonitrile vs. DMF) for yield improvement.
- Case Study : ICReDD’s workflow combines computation and experimental validation, reducing trial-and-error by 30–50% in similar piperidine derivatives .
Q. What strategies are effective in analyzing its biological activity, such as enzyme inhibition or receptor binding?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC values. Dose-response curves (0.1–100 µM range) are recommended.
- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists) with membrane preparations from transfected cells.
- Data Interpretation : Compare results to structural analogs (e.g., 3-(Piperidin-4-yl)pyridine derivatives) to identify pharmacophore contributions .
Q. How can researchers resolve contradictions in experimental data related to its physicochemical properties?
- Case Example : Discrepancies in solubility (e.g., reported 10–50 mg/mL in water) may arise from polymorphic forms or residual solvents.
- Resolution :
- PXRD : Confirm crystalline vs. amorphous states.
- DSC/TGA : Check for hydrate formation or decomposition thresholds.
- Cross-Validation : Compare data across multiple batches and independent labs. A 2025 study on similar dihydrochlorides attributed inconsistencies to protonation state variability at different pH levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
